REACTION_CXSMILES
|
[F:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=O)=[CH:4][CH:3]=1.[C:10]([O:14]C(=O)CC)(=[O:13])[CH2:11][CH3:12].C([O-])(=O)CC.[Na+]>>[F:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[C:11]([CH3:12])[C:10]([OH:14])=[O:13])=[CH:4][CH:3]=1 |f:2.3|
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Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=O)C=C1
|
Name
|
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)OC(CC)=O
|
Name
|
|
Quantity
|
155 g
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)[O-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
140 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
had been flushed with nitrogen
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Type
|
TEMPERATURE
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Details
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the flask is cooled to 100° C.
|
Type
|
ADDITION
|
Details
|
poured into 8 l of water
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Type
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DISSOLUTION
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Details
|
The precipitate is dissolved
|
Type
|
ADDITION
|
Details
|
by adding potassium hydroxide (302 g) in 2 l of water
|
Type
|
EXTRACTION
|
Details
|
The aqueous solution is extracted with ether
|
Type
|
WASH
|
Details
|
the ether extracts are washed with potassium hydroxide solution
|
Type
|
FILTRATION
|
Details
|
The combined aqueous layers are filtered
|
Type
|
FILTRATION
|
Details
|
are filtered
|
Type
|
WASH
|
Details
|
The collected solid, p-fluoro-α-methylcinnamic acid, is washed with water
|
Type
|
CUSTOM
|
Details
|
is dried
|
Type
|
CUSTOM
|
Details
|
as obtained
|
Reaction Time |
20 h |
Name
|
|
Type
|
|
Smiles
|
FC1=CC=C(C=C(C(=O)O)C)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |